molecular formula C9H9BrO2S B2406905 Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate CAS No. 2514953-04-7

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate

Cat. No.: B2406905
CAS No.: 2514953-04-7
M. Wt: 261.13
InChI Key: AKYPBZXZOIJGFZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a cyclopropyl group attached to the thiophene ring

Scientific Research Applications

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and electronic components.

Safety and Hazards

The safety data sheet for “Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate” indicates that it has a Chemwatch Hazard Alert Code of 2 . For more detailed safety and hazard information, it would be best to refer to the specific safety data sheet of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 4-cyclopropylthiophene-2-carboxylate followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 5-methoxy-4-cyclopropylthiophene-2-carboxylate, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 5-bromo-2-thiophenecarboxylate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Methyl 4-cyclopropylthiophene-2-carboxylate:

    Methyl 5-chloro-4-cyclopropylthiophene-2-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-6(5-2-3-5)8(10)13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPBZXZOIJGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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